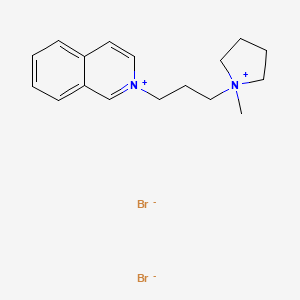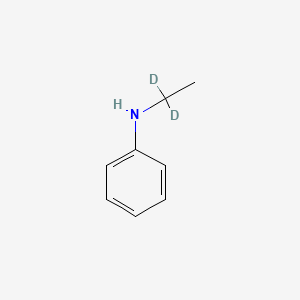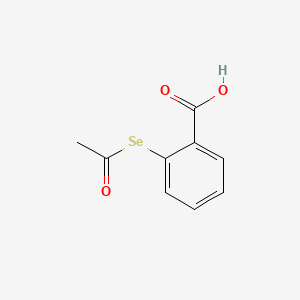
Selenoaspirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenoaspirine, also known as 2-acetylselenobenzoic acid, is a selenium-containing derivative of acetylsalicylic acid (aspirin). This compound is of interest due to its potential therapeutic applications, particularly in the fields of medicine and biochemistry. The incorporation of selenium into the molecular structure of aspirin aims to enhance its pharmacological properties, leveraging the unique biological activities of selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenoaspirine typically involves the acetylation of selenosalicylic acid. The process can be summarized as follows:
Starting Material: Selenosalicylic acid is used as the starting material.
Acetylation: The selenosalicylic acid undergoes acetylation using acetic anhydride in the presence of a catalyst such as phosphoric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 60-70°C for several hours.
Purification: The resulting this compound is purified through recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of selenosalicylic acid and acetic anhydride are used.
Continuous Flow Reactors: The reaction is often conducted in continuous flow reactors to ensure consistent product quality and yield.
Purification and Quality Control: The product is purified using industrial-scale recrystallization and subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Selenoaspirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxide derivatives.
Reduction: It can be reduced to form selenol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically at room temperature.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Selenoaspirine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways involving selenium.
Medicine: Investigated for its anti-inflammatory, anticancer, and cardioprotective properties. Selenium’s role in reducing oxidative stress and enhancing immune function makes this compound a promising candidate for therapeutic applications.
Industry: Potential use in the development of novel pharmaceuticals and nutraceuticals.
Mechanism of Action
Selenoaspirine exerts its effects through several mechanisms:
Inhibition of Cyclooxygenase (COX): Similar to aspirin, this compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: Selenium in this compound contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Modulation of Selenoproteins: this compound may influence the activity of selenoproteins, which play crucial roles in cellular redox homeostasis and immune function.
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): The parent compound of selenoaspirine, known for its anti-inflammatory and antiplatelet effects.
Selenomethionine: An organic selenium compound with antioxidant properties.
Uniqueness of this compound
This compound combines the therapeutic benefits of aspirin with the unique properties of selenium. This dual functionality enhances its potential as a therapeutic agent, offering both anti-inflammatory and antioxidant effects. The presence of selenium may also provide additional benefits in modulating immune function and reducing the risk of certain cancers.
Properties
CAS No. |
66472-85-3 |
|---|---|
Molecular Formula |
C9H8O3Se |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2-acetylselanylbenzoic acid |
InChI |
InChI=1S/C9H8O3Se/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
DPMXBHNNOATSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[Se]C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
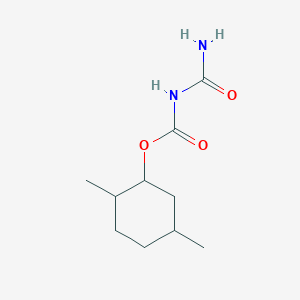

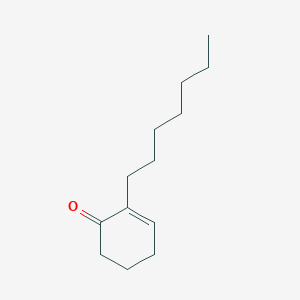
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
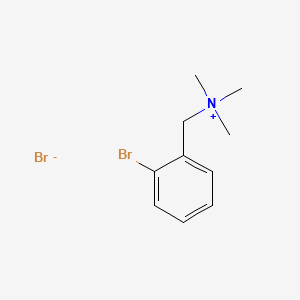
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
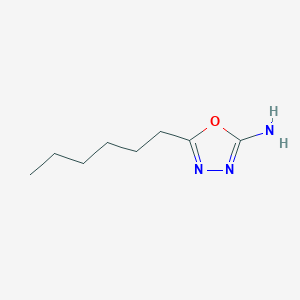
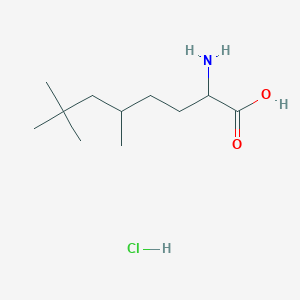
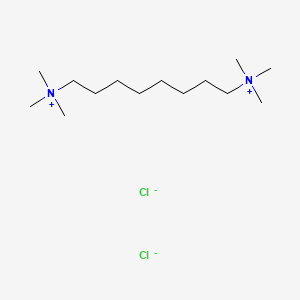
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
